

Spectroscopic Profile of 3,5-Di-tertbutylcatechol: A Technical Guide

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Compound of Interest		
Compound Name:	3,5-Di-tert-butylcatechol	
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This guide provides an in-depth overview of the spectral data for **3,5-di-tert-butylcatechol**, a vital intermediate in various chemical syntheses and a common substrate in oxidation studies. The nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data are presented, along with detailed experimental protocols for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Data Presentation

The following tables summarize the key spectral data for **3,5-di-tert-butylcatechol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data



Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.8	d	1H	Ar-H
~6.7	d	1H	Ar-H
~5.0	br s	2H	-OH
1.4	S	9Н	tert-butyl
1.2	S	9Н	tert-butyl

Note: The chemical shifts of the hydroxyl (-OH) protons are variable and depend on the solvent and concentration. The aromatic protons (Ar-H) may appear as doublets due to coupling.

¹³C NMR Spectral Data[1]

Chemical Shift (ppm)	Assignment
~142	С-ОН
~140	С-ОН
~138	C-tert-butyl
~136	C-tert-butyl
~112	Ar-CH
~110	Ar-CH
~35	C(CH ₃) ₃
~34	C(CH ₃) ₃
~32	C(CH ₃) ₃
~30	C(CH ₃) ₃

Note: The assignments are approximate and based on typical chemical shifts for similar structures.[2][3]



Infrared (IR) Spectroscopy[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3500	Strong, Broad	O-H stretch (hydroxyl groups)
~2960	Strong	C-H stretch (aliphatic, tert- butyl)
~1600	Medium	C=C stretch (aromatic ring)
~1480	Medium	C-H bend (aliphatic, tert-butyl)
~1250	Strong	C-O stretch (phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy

3,5-Di-tert-butylcatechol does not exhibit strong absorption in the visible range. However, its oxidation product, 3,5-di-tert-butyl-o-benzoquinone, has a characteristic absorption maximum in the visible spectrum, which is often used to monitor its formation in chemical and enzymatic reactions.[4][5][6]

Compound	Solvent	λmax (nm)	Molar Absorptivity (ε) (M ⁻¹ cm ⁻¹)
3,5-Di-tert-butyl-o- benzoquinone	Methanol	~400	~1670 ± 32

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of 3,5-di-tert-butylcatechol.[7]
- Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[7][8]



 Transfer the solution into a standard 5 mm NMR tube, ensuring the filling height is appropriate for the spectrometer being used.[7]

¹H NMR Acquisition:

- The spectrometer is typically operated at a frequency of 300 MHz or higher.[9]
- A standard one-pulse experiment is used to acquire the ¹H spectrum.
- The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[8]

¹³C NMR Acquisition:

- The spectrometer is operated at a frequency corresponding to the ¹H frequency (e.g., 75 MHz for a 300 MHz ¹H instrument).[9]
- A proton-decoupled experiment is typically performed to simplify the spectrum to single lines for each unique carbon atom.
- Chemical shifts are referenced to the deuterated solvent signal or TMS.[2]

IR Spectroscopy (KBr Pellet Method)

- Thoroughly grind approximately 1-2 mg of 3,5-di-tert-butylcatechol with about 200-300 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.[10][11]
- Transfer a portion of the mixture into a pellet-forming die.[12]
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.
 [10][12]
- Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
- Record the spectrum, typically in the range of 4000-400 cm⁻¹.[13]



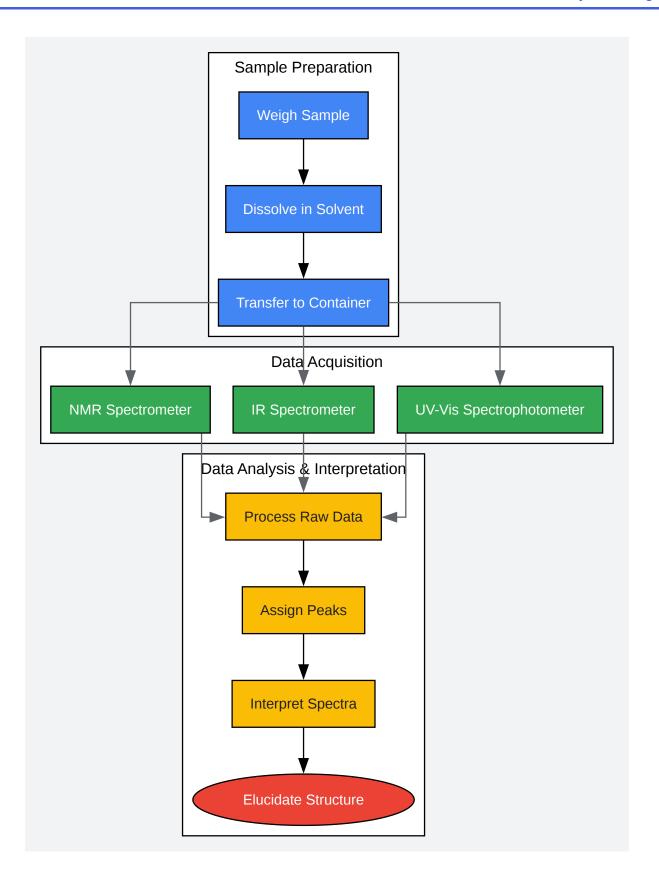
UV-Vis Spectroscopy

- Prepare a stock solution of **3,5-di-tert-butylcatechol** in a suitable UV-transparent solvent, such as methanol or ethanol.
- Create a series of dilutions from the stock solution to obtain samples of varying known concentrations.[14]
- Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[15][16]
- Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[15]
- Rinse the cuvette with the sample solution before filling it with the sample.
- Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over the desired wavelength range (e.g., 200-800 nm).[16]
- The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.





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General workflow for spectroscopic analysis.



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